Sulbactam sodium is a β-lactamase inhibitor. [] β-Lactamase inhibitors are a class of pharmaceutical compounds that are used to combat bacterial resistance to β-lactam antibiotics. [] Sulbactam sodium is often used in conjunction with β-lactam antibiotics to enhance their effectiveness against bacteria that produce β-lactamases. []
Further research is needed to explore the full potential of different Sulbactam sodium crystal forms and their impact on its stability, solubility, and ultimately, its effectiveness in combating antibiotic resistance. [, ] Additionally, investigating the synergistic effects of Sulbactam sodium with a broader range of antimicrobial agents, including both traditional antibiotics and novel therapeutic approaches, could lead to the development of more effective treatment strategies against multidrug-resistant bacteria. [, , ]
The synthesis of sulbactam sodium involves several steps, primarily utilizing sulbactam acid as a precursor. A notable method includes:
This method emphasizes the importance of precise control over temperature and flow rates during synthesis to ensure high purity and yield.
Sulbactam sodium has a molecular formula of and a molar mass of approximately 239.23 g/mol. The structure features a beta-lactam ring, characteristic of its antibiotic properties, along with a sulfonic acid group that enhances its solubility and stability in aqueous solutions.
The compound's three-dimensional conformation allows it to effectively bind to beta-lactamase enzymes, thereby inhibiting their activity.
Sulbactam sodium participates in several key chemical reactions:
These reactions underline its significance in clinical applications as an adjunct therapy for bacterial infections.
The mechanism of action of sulbactam sodium involves:
This mechanism highlights its critical role in modern antimicrobial therapy, particularly against resistant infections.
Sulbactam sodium exhibits several important physical and chemical properties:
These properties contribute to its utility in clinical settings as a reliable therapeutic agent.
Sulbactam sodium has several significant applications:
The versatility and effectiveness of sulbactam sodium make it an essential component in combating bacterial infections in clinical practice.
Sulbactam sodium (C₈H₁₀NNaO₅S; molecular weight 255.22 g/mol) is the sodium salt of the β-lactamase inhibitor sulbactam. Its core structure features a penicillanic acid derivative with a bicyclic [3.2.0]heptane framework, where the sulfur atom at position 1 exists in a fully oxidized sulfone state (+2 oxidation state, S=O bonds at 1.43 Å). The molecule contains two chiral centers at C2 and C5, conferring the (2S,5R) absolute configuration essential for β-lactamase binding affinity [3] [9] [10]. This stereochemistry enables optimal spatial orientation for irreversible acylation of serine residues within the β-lactamase active site. The carboxylate group at C2 (pKa ~2.8) contributes to water solubility (33.8 mg/mL) and facilitates salt formation, while the sulfone groups enhance electrophilicity of the β-lactam carbonyl (C=O at 1750 cm⁻¹ IR absorption) [3] [5].
Table 1: Atomic-Level Characterization of Sulbactam Sodium
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₈H₁₀NNaO₅S | High-Resolution MS |
Stereochemistry | (2S,5R) configuration | X-ray crystallography |
β-Lactam Carbonyl Stretch | 1750–1780 cm⁻¹ | FT-IR spectroscopy |
Sulfone Vibrations | 1320 cm⁻¹ (asymmetric), 1140 cm⁻¹ (symmetric) | FT-IR spectroscopy |
TPSA* | 94.58 Ų | Computational modeling |
Topological Polar Surface Area |
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive proton environments: the C6-H proton adjacent to the sulfone appears as a doublet of doublets (δ 3.4–3.6 ppm), while the methyl groups of the gem-dimethyl moiety resonate as a singlet (δ 1.5 ppm) [3] [9]. Crystallographic analyses confirm a bent conformation of the bicyclic system, with the sodium ion coordinated to the carboxylate oxygen (bond length 2.35 Å) and lattice water molecules [5].
Industrial synthesis of sulbactam sodium originates from 6-aminopenicillanic acid (6-APA), proceeding through three sequential transformations:
Diazotization-Bromination: 6-APA undergoes diazotization in acidic medium (5–15% H₂SO₄ or HBr) at 0–5°C with sodium nitrite (NaNO₂), generating a diazonium intermediate. In situ bromination with molecular bromine (Br₂, 1.05–1.2 molar equivalents) yields (±)-6,6-dibromopenicillanic acid. Critically, dissolving 6-APA in acid prior to addition (vs. solid addition) minimizes decomposition and improves batch consistency, achieving >99% HPLC purity for the intermediate [4] [8].
Potassium Permanganate Oxidation: The dibrominated intermediate undergoes oxidative decarboxylation using potassium permanganate (KMnO₄) in aqueous acetone. This step opens the thiazolidine ring and introduces the sulfone moiety, forming 6-oxopenicillanate sulfone. Phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) enhance reaction efficiency at 20–25°C [4].
Catalytic Hydrogenation: The 6-oxo intermediate undergoes stereoselective reduction using Raney nickel (Ra-Ni) under hydrogen pressure (3–5 atm), yielding sulbactam acid. Sodium salt formation is achieved by adding sodium acetate trihydrate (CH₃COONa·3H₂O) or NaOH to the free acid in ethanol-water mixtures, followed by anti-solvent crystallization [4] [2].
Table 2: Industrial Synthesis Optimization Parameters
Step | Key Innovation | Yield Improvement |
---|---|---|
Diazotization-Bromination | Acidic solution feed of 6-APA (vs. solid) | Reduces side products by 80%; purity >99% [8] |
Oxidation Quenching | NaHSO₃ titration to endpoint (yellow color) | Eliminates MnO₂ impurities; avoids decolorization [8] |
Crystallization | Ethanol/phosphate buffer (pH 6.5–7.0) nucleation | Enhances crystal habit; reduces solvent inclusions [2] |
A refined crystallization protocol (Patent CN112062779B) isolates pharmaceutical-grade sulbactam sodium: The crude product is dissolved in ethanol-water (4:1 v/v) at 50°C, followed by controlled addition of phosphate buffer (monobasic potassium phosphate/disodium hydrogen phosphate, pH 6.8). Nitrogen-sparged cooling to 0–5°C induces crystallization, yielding needle-shaped crystals with >99.7% HPLC purity and residual solvents <500 ppm [2].
Sulbactam sodium exhibits pH-dependent and temperature-driven degradation via β-lactam ring hydrolysis. Accelerated stability studies using LC-MS/MS reveal:
Table 3: Stability of Sulbactam Sodium in Biological Matrices
Matrix | Temperature | pH | Half-Life (h) | Primary Degradant |
---|---|---|---|---|
Water | 25°C | 6.0 | >200 | None detected (72 h) |
CA-MHB* broth | 36°C | 7.25 | 61.5 | Open-chain imine derivative |
CA-MHA** agar | 37°C | 7.2 | 99.5 | Penicilloic acid sulfone |
Cation-Adjusted Mueller-Hinton Broth; *Cation-Adjusted Mueller-Hinton Agar* |
Degradation products identified via LC-HRMS include:
Stabilization strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7